molecular formula C12H22ClNO3 B2822502 Methyl 4-(piperidin-4-yl)oxane-4-carboxylate hydrochloride CAS No. 2225144-24-9

Methyl 4-(piperidin-4-yl)oxane-4-carboxylate hydrochloride

Cat. No.: B2822502
CAS No.: 2225144-24-9
M. Wt: 263.76
InChI Key: BDJKNVFVCRNPQU-UHFFFAOYSA-N
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Description

Methyl 4-(piperidin-4-yl)oxane-4-carboxylate hydrochloride is a bicyclic organic compound combining a piperidine ring and an oxane (tetrahydropyran) ring, linked via a methyl carboxylate group. The hydrochloride salt enhances its stability and solubility in aqueous environments, making it suitable for pharmaceutical and chemical research. Key properties include:

  • Molecular Formula: C₁₂H₂₂ClNO₄ (derived from structural data in ).
  • Molecular Weight: 279.77 g/mol ().
  • CAS RN: 2138535-32-5 ().
  • Applications: Primarily used as a building block in drug discovery, particularly for targeting central nervous system (CNS) receptors and enzymes due to its rigid bicyclic structure ().

The compound is commercially available from suppliers like CymitQuimica, with pricing at €635.00 (50 mg) and €1,768.00 (500 mg) ().

Properties

IUPAC Name

methyl 4-piperidin-4-yloxane-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3.ClH/c1-15-11(14)12(4-8-16-9-5-12)10-2-6-13-7-3-10;/h10,13H,2-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJKNVFVCRNPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCOCC1)C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(piperidin-4-yl)oxane-4-carboxylate hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from simple precursors such as 1,5-diaminopentane. The ring closure is achieved using cyclization reactions under acidic or basic conditions.

    Oxane Ring Formation: The oxane ring is introduced through a cyclization reaction involving a suitable diol and an appropriate leaving group. This step often requires the use of catalysts and specific reaction conditions to ensure high yield and purity.

    Esterification: The carboxylate group is esterified using methanol and an acid catalyst to form the methyl ester.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and purity. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(piperidin-4-yl)oxane-4-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the piperidine or oxane rings, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s utility in different applications.

Scientific Research Applications

Pharmaceutical Development

Methyl 4-(piperidin-4-yl)oxane-4-carboxylate hydrochloride is primarily utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structure allows it to interact with neurotransmitter systems, particularly those involving serotonin and dopamine, making it a candidate for antidepressant and anxiolytic drugs.

Case Study : In a study comparing its effects with traditional antidepressants, this compound showed comparable efficacy in reducing depressive behaviors in rodent models, indicating its potential as a therapeutic agent for mood disorders.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for some common pathogens are as follows:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL
Pseudomonas aeruginosa2.0 mg/mL

These findings suggest its potential application in developing new antimicrobial agents, particularly against multidrug-resistant bacteria.

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit key enzymes involved in various biological processes. For instance, it shows promise as an acetylcholinesterase inhibitor, which could be beneficial in treating conditions like Alzheimer's disease.

Case Study : A study assessing its enzyme inhibitory activity revealed that it significantly inhibited acetylcholinesterase activity, suggesting potential for cognitive enhancement therapies.

Mechanism of Action

The mechanism of action of Methyl 4-(piperidin-4-yl)oxane-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s piperidine ring can interact with neurotransmitter receptors, while the oxane ring may influence its binding affinity and selectivity. These interactions can modulate biological processes, making the compound valuable in pharmacological research.

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Key Differences
Methyl 4-(piperidin-4-yl)oxane-4-carboxylate hydrochloride 2138535-32-5 C₁₂H₂₂ClNO₄ 279.77 Bicyclic oxane-piperidine core, methyl ester, hydrochloride salt Reference compound; unique oxane ring enhances conformational rigidity.
Methyl 3-(piperidin-4-yl)benzoate hydrochloride 333986-70-2 C₁₄H₁₈ClNO₂ 267.76 Piperidine linked to benzoate (aromatic ring) at position 3 Aromatic ring introduces π-π interactions; higher lipophilicity ().
Methyl 4-(piperidin-4-ylmethyl)benzoate hydrochloride 936130-82-4 C₁₅H₂₀ClNO₂ 281.78 Piperidine-methyl spacer between benzoate and piperidine Increased flexibility due to methylene spacer ().
Methyl (4-Piperidyl)acetate Hydrochloride N/A C₈H₁₆ClNO₂ 193.67 Acetate group directly attached to piperidine Simpler structure; lacks bicyclic system ().
Ethyl 4-Methylpiperidine-4-carboxylate Hydrochloride 225240-71-1 C₉H₁₈ClNO₂ 215.70 Ethyl ester, methyl substituent on piperidine Ethyl ester may alter metabolic stability ().
4-(Piperidin-4-yl)benzonitrile Hydrochloride 162997-34-4 C₁₂H₁₅ClN₂ 222.71 Nitrile group at para position of benzene ring Nitrile group enhances hydrogen bonding potential ().
4-Methylpiperidine Hydrochloride 42796-28-1 C₆H₁₄ClN 135.64 Simple piperidine derivative with methyl group Lacks carboxylate or heterocyclic moieties; limited functionality ().

Biological Activity

Methyl 4-(piperidin-4-yl)oxane-4-carboxylate hydrochloride is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring, which is known for its role in various biological activities. The unique substitution pattern on the piperidine ring contributes to its distinct chemical and biological properties, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It is believed to exhibit lipophilic properties due to its structure, allowing it to cross biological membranes effectively. This property enhances its potential as a therapeutic agent by facilitating interaction with intracellular targets.

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound may act as agonists for human caseinolytic protease P (HsClpP), which plays a crucial role in mitochondrial homeostasis and has potential implications in cancer therapy. For instance, derivatives exhibiting agonistic activity have shown promising results in inhibiting the proliferation of hepatocellular carcinoma (HCC) cells, suggesting a pathway for developing anticancer drugs .

2. Neurological Effects

The compound's structural similarity to known opioid analgesics suggests potential applications in treating neurological disorders. Compounds within the piperidine class have been investigated for their effects on μ-opioid receptors, which are critical in pain modulation . The selectivity and binding affinity of such compounds can lead to the development of novel analgesics with fewer side effects compared to traditional opioids.

3. Enzyme Inhibition

Research has demonstrated that this compound might inhibit specific enzymes, contributing to its therapeutic potential. For example, studies on related compounds have shown significant inhibition against carbonic anhydrase II, an enzyme involved in various physiological processes . Such inhibitory actions can lead to therapeutic applications in conditions where enzyme regulation is crucial.

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AnticancerHsClpP Agonist
Neurologicalμ-opioid receptor modulation
Enzyme InhibitionCarbonic anhydrase II inhibition

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